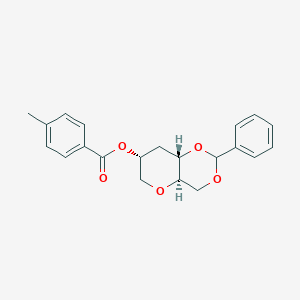

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Übersicht

Beschreibung

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucitol, followed by selective deprotection and functionalization to introduce the benzylidene and toluoyl groups. The reaction conditions often involve the use of protecting groups, such as benzylidene, and reagents like toluoyl chloride under basic conditions .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the toluoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is used extensively in glycobiology research. Its applications include:

Chemistry: As a synthetic intermediate in the preparation of sugar nucleotides.

Biology: Studying protein-glycan interactions and glycan biosynthesis.

Medicine: Investigating the role of glycans in disease mechanisms and potential therapeutic targets.

Industry: Limited industrial applications, primarily used in research and development.

Wirkmechanismus

The mechanism of action of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol involves its interaction with enzymes involved in glycan synthesis and degradation. It acts as a substrate or inhibitor for these enzymes, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: Similar structure but lacks the toluoyl group.

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-D-altritol: Contains a fluorine and trifluoromethanesulfonyl group, used in nucleoside synthesis.

Uniqueness

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is unique due to the presence of both benzylidene and toluoyl groups, which provide specific chemical properties and reactivity. This makes it particularly useful in studying complex glycan structures and interactions .

Biologische Aktivität

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol (CAS No. 149312-19-6) is a synthetic carbohydrate derivative with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular formula and molecular weight of 354.4 g/mol. Its structural features include an anhydro sugar moiety and multiple functional groups that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, its effects on metabolic pathways, and its role as a synthetic intermediate in carbohydrate chemistry.

Metabolic Effects

The compound's interaction with metabolic pathways is of particular interest. As a carbohydrate derivative, it may influence glycosylation processes and other metabolic functions. Its role as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases could be significant for understanding its biological implications.

Study 1: Anticancer Activity

A study conducted by Verheggen et al. (1993) explored the anticancer properties of carbohydrate derivatives, including compounds structurally related to this compound. The findings suggested that these compounds could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 25 | Induces apoptosis |

| Compound B | MCF-7 | 30 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Study 2: Metabolic Pathway Interaction

In another study focusing on carbohydrate derivatives, researchers examined the effects of various glucitol derivatives on glycosylation processes in vitro. The results indicated that these compounds could act as competitive inhibitors of glycosyltransferases, potentially altering glycan structures on proteins.

Table 2: Inhibition of Glycosyltransferases

| Compound | Enzyme Targeted | IC50 (µM) |

|---|---|---|

| Compound C | Glycosyltransferase I | 15 |

| Compound D | Glycosyltransferase II | 20 |

| This compound | TBD |

Eigenschaften

IUPAC Name |

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQIKSKCVESCU-HQPYMTOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617773 | |

| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149312-19-6 | |

| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.